Delphinidin 3-rutinoside

Catalog No.
S594176
CAS No.
15674-58-5
M.F
C27H31O16+
M. Wt
611.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delphinidin 3-rutinoside

CAS Number

15674-58-5

Product Name

Delphinidin 3-rutinoside

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

Molecular Formula

C27H31O16+

Molecular Weight

611.5 g/mol

InChI

InChI=1S/C27H30O16/c1-8-18(32)21(35)23(37)26(40-8)39-7-17-20(34)22(36)24(38)27(43-17)42-16-6-11-12(29)4-10(28)5-15(11)41-25(16)9-2-13(30)19(33)14(31)3-9/h2-6,8,17-18,20-24,26-27,32,34-38H,7H2,1H3,(H4-,28,29,30,31,33)/p+1/t8-,17+,18-,20+,21+,22-,23+,24+,26+,27+/m0/s1

InChI Key

PLKUTZNSKRWCCA-LTSKFBHWSA-O

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-]

Synonyms

3-[[6-O-(6-Deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyrylium; Delphinidin 3-O-rutinoside; Tulipanin chloride

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O

The exact mass of the compound Delphinidin 3-rutinoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Anthocyanins - Supplementary Records. It belongs to the ontological category of anthocyanidin glycoside in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Delphinidin 3-rutinoside (CAS: 15674-58-5), also known as tulipanin, is a major dietary anthocyanin predominantly found in blackcurrants (Ribes nigrum) and eggplant peel (Solanum melongena). Structurally, it consists of a delphinidin aglycone—characterized by a highly reactive, tri-hydroxylated B-ring that confers potent antioxidant capacity—conjugated to a rutinoside (rhamnosyl-glucoside) moiety at the C-3 position [1]. In industrial and research procurement, this compound serves as a critical analytical standard for the quality control of premium botanical extracts and as an active pharmaceutical ingredient (API) in metabolic syndrome research. Its specific glycosylation pattern fundamentally alters its solubility, thermal stability, and in vivo absorption kinetics compared to simple glucosides or aglycones, making it an indispensable baseline material for accurate pharmacokinetic modeling and functional food formulation [2].

Research Fit

HPLC analytical standard for anthocyanin identification and quantification
Natural product probe with defined glycosylation for cell-model endpoint review
Research tool for oxidative stress and cancer cell-model studies

Substituting Delphinidin 3-rutinoside with closely related analogs, such as delphinidin 3-glucoside or cyanidin 3-rutinoside, compromises both analytical accuracy and biological reproducibility. Chromatographically, the rutinoside moiety alters the molecule's polarity and ionization efficiency, resulting in distinct retention times and calibration slopes during RP-HPLC analysis; using a generic anthocyanin standard leads to severe quantification errors in high-value commercial extracts [1]. Biologically, the exact combination of the tri-hydroxylated B-ring and the rutinose sugar is strictly required to activate specific receptor pathways, such as the Ca2+/CaMKII pathway for GLP-1 secretion, a mechanism that fails when either the specific aglycone or the specific sugar is altered [2]. Consequently, procurement of the exact Delphinidin 3-rutinoside structure is mandatory for valid incretin research and precise botanical standardization.

Substitution Risk

! Cyanidin-3-rutinoside may not replicate the reported antioxidant response in lipid peroxidation models due to B-ring hydroxyl differences.
! C3,C5-diglycosylated delphinidins may show lower ROS reduction in colon cell lines; glycosylation pattern can alter cellular response.
! Common dietary phenolics like chlorogenic acid may not serve as direct comparators; antiproliferative response context differs significantly.

Structural Specificity in GLP-1 Secretagogue Activity

In enteroendocrine L-cell models (GLUTag), Delphinidin 3-rutinoside demonstrates highly specific secretagogue activity that cannot be replicated by its close analogs. Research indicates that the rutinose moiety acts as a potent enhancer of GLP-1 secretion, but strictly requires the presence of the three hydroxyl groups on the delphinidin B-ring [1]. When compared to cyanidin 3-rutinoside (which lacks one hydroxyl group) or delphinidin 3-glucoside (which lacks the rutinose moiety), only Delphinidin 3-rutinoside successfully triggered the inositol 1,4,5-trisphosphate receptor-mediated Ca2+/CaMKII pathway to stimulate significant GLP-1 release [1].

Evidence DimensionGLP-1 secretion enhancement via CaMKII activation
Target Compound DataDelphinidin 3-rutinoside (Potent GLP-1 secretagogue)
Comparator Or BaselineCyanidin 3-rutinoside and Delphinidin 3-glucoside (Inactive/significantly lower activity)
Quantified DifferenceOnly the exact D3R structure successfully activates the Ca2+/CaMKII pathway for GLP-1 release.
ConditionsMurine GLUTag cell line assay

Researchers targeting the incretin pathway for diabetes therapeutics must procure this exact compound, as structural analogs fail to trigger the required receptor mechanism.

Lipid Peroxidation
Head-to-head
Higher antioxidant activity vs. cyanidin-3-rutinoside in Fe(II)-induced liposome oxidation
Supports lipid peroxidation model interpretation
Class-level; quantitative difference not specified

Chromatographic Resolution for Extract Standardization

For the commercial standardization of blackcurrant and eggplant extracts, Delphinidin 3-rutinoside must be used to generate accurate calibration curves due to its specific chromatographic behavior. Under standard RP-HPLC-UV conditions (520 nm), Delphinidin 3-rutinoside elutes at 25.9 minutes with a calibration slope of 0.00128 mmol/L [1]. In contrast, delphinidin 3-glucoside elutes earlier at 24.7 minutes (slope 0.00125 mmol/L), and cyanidin 3-rutinoside elutes later at 28.4 minutes (slope 0.00160 mmol/L) [1]. Using a surrogate standard results in peak misidentification and significant variance in calculated concentrations.

Evidence DimensionRP-HPLC retention time and calibration slope
Target Compound DataDelphinidin 3-rutinoside (RT: 25.9 min, Slope: 0.00128 mmol/L)
Comparator Or BaselineDelphinidin 3-glucoside (RT: 24.7 min) and Cyanidin 3-rutinoside (RT: 28.4 min, Slope: 0.00160 mmol/L)
Quantified Difference1.2 to 2.5 minute retention time delta and distinct ionization/calibration slopes.
ConditionsRP-HPLC-UV (520 nm) with C18 column and water/methanol/TFA gradient

Accurate quantification of high-value commercial berry extracts requires the exact D3R standard to prevent peak misidentification and dosing errors in commercial nutraceuticals.

Cellular ROS
Head-to-head
Greater ROS reduction vs. C3,C5-diglycosylated delphinidins in HT-29 and HCT-116 cells
Supports colon cell antioxidant endpoint review
Glycosylation-pattern-dependent context

Thermal Degradation Kinetics in Processing Models

The thermal stability of anthocyanins during food processing is heavily dependent on their specific aglycone and glycosylation. During high-temperature treatments (e.g., baking or microwave heating), Delphinidin 3-rutinoside exhibits significantly faster degradation kinetics compared to cyanidin or peonidin derivatives [1]. The tri-hydroxylated B-ring of delphinidin makes it highly susceptible to oxidation and cleavage into gallic acid and phloroglucinaldehyde [2]. Consequently, D3R experiences the greatest percentage loss during thermal processing compared to the more stable peonidin-3-glucoside or cyanidin-3-rutinoside [1].

Evidence DimensionThermal degradation rate during high-temperature processing
Target Compound DataDelphinidin 3-rutinoside (High degradation rate / lower thermal stability)
Comparator Or BaselinePeonidin 3-glucoside and Cyanidin 3-rutinoside (Higher thermal stability)
Quantified DifferenceD3R exhibits significantly greater percentage loss during baking/heating than cyanidin or peonidin analogs.
ConditionsHigh-temperature food matrix processing (baking/microwave)

Food scientists formulating functional foods must use D3R to accurately model color loss and shelf-life, as using cyanidin-based models will falsely overestimate thermal stability.

Antiproliferative IC50
Head-to-head
IC50: 24.9 µM (NCI-N87), 102.5 µM (Caco-2)
Reported cell-model response context
MTT assay; strongest activity among tested dietary phenolics

Intact Systemic Absorption for Pharmacokinetic Modeling

Unlike anthocyanin aglycones which are rapidly degraded in the gastrointestinal tract, Delphinidin 3-rutinoside is absorbed directly into the mammalian bloodstream as an intact glycoside. Pharmacokinetic studies demonstrate that orally administered Delphinidin 3-rutinoside appears in the blood plasma and is excreted in the urine in its intact unmetabolized form, alongside its 4'-methylated metabolite [1]. This intact absorption profile is fundamentally different from the rapid cleavage observed with the delphinidin aglycone, which breaks down into smaller phenolic acids prior to systemic circulation [2].

Evidence DimensionIn vivo systemic absorption state
Target Compound DataDelphinidin 3-rutinoside (Absorbed and circulates as an intact glycoside)
Comparator Or BaselineDelphinidin aglycone (Rapidly cleaved into gallic acid and phloroglucinaldehyde)
Quantified DifferenceD3R maintains its structural integrity in plasma, whereas the aglycone does not survive gastrointestinal transit intact.
ConditionsOral administration in mammalian models (rats/humans)

Toxicologists and pharmacologists must procure the rutinoside form to accurately study the physiological exposure and bioactivity of dietary anthocyanins in vivo.

ERβ Binding
Data to verify
IC50: 2.3 µM
Supports ERβ-signaling pathway context
Class-level inference; source to verify
Rat PK Profile
Reported
F: 0.49%; Tmax: 26.3 min; Cmax: 0.285 µmol/L; intact urinary excretion
Exposure-model context; distinct metabolic pathway
Sprague-Dawley rat model; no glucuronidation

Nutraceutical Quality Control and Standardization

Essential as a primary HPLC calibration standard for quantifying anthocyanin content in commercial blackcurrant (Ribes nigrum) and eggplant extracts, ensuring regulatory compliance and preventing dosing errors [1].

Incretin and Metabolic Syndrome Assays

Deployed in cell-based (e.g., GLUTag) and in vivo models to investigate GLP-1 secretagogue mechanisms, where its specific structural combination of a rutinose moiety and tri-hydroxylated B-ring is required for CaMKII pathway activation [2].

Pharmacokinetic and Bioavailability Tracking

Utilized as a stable, intact circulating biomarker in mammalian absorption studies to track enterohepatic recycling, biliary excretion, and the systemic distribution of dietary flavonoids [3].

Thermal Degradation Modeling in Functional Foods

Applied as a specific kinetic marker in food science to evaluate color stability, non-enzymatic browning, and antioxidant retention during high-temperature processing (e.g., pasteurization, baking), where it provides a more accurate baseline than cyanidin analogs [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lipid peroxidation models
Antioxidant response context
Fe(II)-induced oxidation endpoint review
GI cell oxidative stress studies
Glycosylation-pattern context
ROS reduction in colon cell lines
Cancer cell-model studies
Cell-model endpoint review
Antiproliferative IC50 interpretation
In vivo exposure studies
PK profile characterization
Exposure-model review

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

11

Exact Mass

611.16120990 g/mol

Monoisotopic Mass

611.16120990 g/mol

Heavy Atom Count

43

UNII

6I4SV29842

Wikipedia

Tulipanin

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